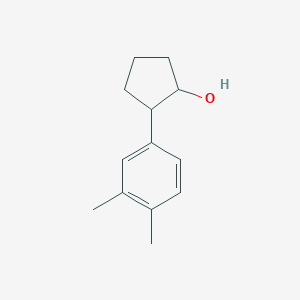

trans-2-(3,4-Dimethylphenyl)cyclopentanol

Description

trans-2-(3,4-Dimethylphenyl)cyclopentanol is a chiral cyclopentanol derivative featuring a 3,4-dimethylphenyl substituent on the cyclopentanol ring. This compound is of interest in organic synthesis, particularly as a building block for pharmaceuticals and natural products. Its stereochemistry (trans configuration) and substituent arrangement influence its physical properties, reactivity, and applications.

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-(3,4-dimethylphenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C13H18O/c1-9-6-7-11(8-10(9)2)12-4-3-5-13(12)14/h6-8,12-14H,3-5H2,1-2H3 |

InChI Key |

ZDCWRKGLSINLMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCC2O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4-Dimethylphenyl)cyclopentanol typically involves the reaction of 3,4-dimethylphenylmagnesium bromide with cyclopentanone. The reaction is carried out under anhydrous conditions in an inert atmosphere, usually using a solvent like diethyl ether or tetrahydrofuran (THF). The Grignard reagent adds to the carbonyl group of cyclopentanone, followed by hydrolysis to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(3,4-Dimethylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form cyclopentane derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: SOCl2 in pyridine, PBr3 in ether.

Major Products Formed:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Cyclopentane derivatives.

Substitution: Halogenated cyclopentanol derivatives.

Scientific Research Applications

Chemistry: trans-2-(3,4-Dimethylphenyl)cyclopentanol is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of cyclopentanol derivatives on various biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: While specific medical applications are not well-documented, cyclopentanol derivatives have potential therapeutic properties. Research may focus on their use as pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of trans-2-(3,4-Dimethylphenyl)cyclopentanol involves its interaction with molecular targets through its hydroxyl group and aromatic ring. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares trans-2-(3,4-Dimethylphenyl)cyclopentanol with structurally related cyclopentanol derivatives, highlighting substituent variations, molecular properties, and synthesis insights:

*Inferred from analogous cyclopentanols (e.g., ). **Based on high trans selectivity observed in similar hydrogenation reactions .

Physical and Chemical Properties

- Boiling Points and Solubility: While direct data is sparse, substituted cyclopentanols (e.g., 2-Methylcyclopentanone in ) show boiling points ~139–140°C. Electron-withdrawing groups (e.g., fluorine in ) may increase polarity, enhancing solubility in polar solvents.

- Spectral Data: GC-MS and NMR data for analogs (e.g., trans-2-(3,4-Methylenedioxystyryl)cyclopentanol in ) confirm structural assignments and stereochemistry.

Biological Activity

trans-2-(3,4-Dimethylphenyl)cyclopentanol is an organic compound characterized by a cyclopentanol ring substituted with a 3,4-dimethylphenyl group. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is CHO, indicating the presence of a hydroxyl group on the cyclopentanol moiety. The dimethyl substitution on the phenyl ring significantly influences its chemical properties and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHO |

| Functional Groups | Hydroxyl (-OH), Aromatic |

| Configuration | Trans |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. These interactions can lead to several biological outcomes, such as modulation of metabolic pathways or inhibition of specific enzymatic activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of cyclopentanol have been shown to inhibit the growth of various bacterial strains. The presence of the dimethylphenyl group may enhance this activity by improving lipophilicity, allowing better membrane penetration.

Anti-inflammatory Effects

Studies have suggested that certain cyclopentanol derivatives possess anti-inflammatory properties. This activity can be linked to their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Analgesic Properties

There is evidence supporting the analgesic effects of cyclopentanol derivatives. The mechanism may involve interaction with pain receptors or modulation of neurotransmitter release in pain pathways.

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of various cyclopentanol derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibition zones, suggesting potent antimicrobial properties .

- Anti-inflammatory Activity

- Analgesic Study

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other cyclopentanol derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| trans-2-(4-Methylphenyl)cyclopentanol | Moderate antimicrobial effects | Lacks dimethyl substitution |

| trans-2-(3-Chloro-4-methylphenyl)cyclopentanol | Strong anti-inflammatory properties | Chlorine substitution affects reactivity |

| trans-2-(3-Methoxyphenyl)cyclopentanol | Analgesic effects | Presence of ether functional group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.